5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromo group and a methoxy group linked to a piperidine ring, which is further connected to a dimethyl-oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Attachment of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Attachment of the Dimethyl-Oxazole Moiety: The final step involves the formation of the oxazole ring and its attachment to the piperidine ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the oxazole moiety using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the biological activity of pyrimidine and oxazole derivatives.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the oxazole moiety can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyrimidine: Lacks the piperidine and oxazole moieties, making it less complex.
2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine: Lacks the bromo group, which may affect its reactivity and binding properties.
5-Bromo-2-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methoxy}benzene: Contains a benzene ring instead of a pyrimidine ring, altering its chemical properties.
Properties
IUPAC Name |
[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O3/c1-10-14(11(2)24-20-10)15(22)21-5-3-4-12(8-21)9-23-16-18-6-13(17)7-19-16/h6-7,12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQAINLROQXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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